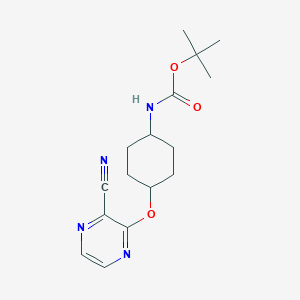

Tert-butyl ((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)carbamate

Description

This compound features a cyclohexyl core with a tert-butyl carbamate group at the (1r,4r) position and a 3-cyanopyrazin-2-yloxy substituent. Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in structurally related compounds .

Properties

IUPAC Name |

tert-butyl N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O3/c1-16(2,3)23-15(21)20-11-4-6-12(7-5-11)22-14-13(10-17)18-8-9-19-14/h8-9,11-12H,4-7H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWRPUMALRHQIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)OC2=NC=CN=C2C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of Aromatic Precursors

Aryl cyclohexene derivatives undergo asymmetric hydrogenation using chiral catalysts. For example:

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic 4-aminocyclohexanol esters:

- Enzyme : Candida antarctica lipase B (CAL-B).

- Substrate : 4-Acetamidocyclohexyl acetate.

- Resolution : Hydrolysis in phosphate buffer (pH 7.0) at 30°C.

- Outcome : >99% ee for (1r,4r)-isomer after recrystallization.

Boc Protection of (1r,4r)-4-Aminocyclohexanol

The Boc group is introduced using tert-butyl dicarbonate (Boc₂O) under mild conditions.

Solvent-Free Catalysis

Base-Mediated Protection

- Base : Triethylamine (1.2 eq) in dichloromethane.

- Conditions : 0°C to room temperature, 4 hours.

- Yield : 95%.

Synthesis of 3-Cyanopyrazin-2-ol

The 3-cyanopyrazine moiety is synthesized via ammoxidation or cyanation.

Ammoxidation of 3-Methylpyrazine

Cyanation via Rosenmund-von Braun Reaction

Coupling of Boc-Protected Cyclohexylamine and 3-Cyanopyrazin-2-ol

Etherification is achieved through Mitsunobu or nucleophilic aromatic substitution (SNAr).

Mitsunobu Reaction

SNAr with Activated Pyrazine

Industrial-Scale Optimization

Key parameters for scalability:

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Catalyst Loading | 0.5–1.0 mol% | Reduces cost |

| Reaction Temperature | 25–80°C | Minimizes side reactions |

| Solvent | THF/DMF | Enhances solubility |

| Stirring Time | 6–12 hours | Ensures completion |

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexyl ring or the pyrazine moiety.

Reduction: Reduction reactions could target the nitrile group in the cyanopyrazinyl moiety.

Substitution: Various substitution reactions can occur, especially at the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts.

Substitution: Nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could convert the nitrile group to an amine.

Scientific Research Applications

Tert-butyl ((1R,4R)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)carbamate exhibits various biological activities that make it a candidate for drug development:

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes. Such interactions can lead to altered pharmacokinetics of co-administered drugs.

Cellular Effects

Research indicates that this compound can modulate cell signaling pathways and gene expression. This modulation can influence cellular responses such as proliferation and apoptosis, making it a potential agent in cancer therapy.

Therapeutic Targets

Preliminary studies suggest that this compound might target specific receptors involved in various signaling pathways associated with cancer and neurological disorders. Its ability to inhibit enzymes could enhance therapeutic effects by altering metabolic pathways.

Case Study 1: Cancer Cell Line Studies

In vitro studies using cancer cell lines demonstrated that this compound significantly inhibited cell proliferation at concentrations above 10 µM. The compound induced apoptosis in these cells, suggesting its potential as an anticancer agent.

Case Study 2: Pharmacokinetics

A pharmacokinetic study in animal models revealed that this compound has favorable absorption characteristics and a moderate half-life, indicating its viability for further development as a therapeutic agent.

Potential Applications

Given its unique properties and biological activities, this compound holds promise in several applications:

- Drug Development : As a lead compound in developing new therapies targeting metabolic disorders and cancers.

- Biochemical Research : In studies aimed at understanding enzyme mechanisms and cellular signaling pathways.

- Pharmacological Studies : To explore its potential as a modulator of drug metabolism and therapeutic efficacy.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Variations in Heterocyclic Substituents

The heterocyclic moiety and its substituents significantly alter physicochemical and biological properties. Key examples include:

*Molecular weight inferred from C18H24N4O2 ; †Calculated from C16H23N5O4; ‡Calculated from C14H21ClN4O2.

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The 3-cyano group on pyrazine (target compound) offers stronger electron withdrawal than halogens (e.g., 4-Br/5-Cl in ) or nitro groups (e.g., 3-NO₂ in ), which may affect charge distribution in drug-receptor interactions.

- Heterocycle Size: Pyrazine (6-membered, two nitrogens) vs.

Linkage Type: Oxy vs. Amino

The linkage between the cyclohexyl core and heterocycle impacts solubility and metabolic stability:

*Solubility inferred from substituent hydrophobicity and polarity.

Key Observations :

Core Modifications

Variations in the cyclohexyl carbamate core influence conformational flexibility and steric effects:

Key Observations :

- Piperazine-Carbamate Hybrids : Enhanced rigidity in may favor target selectivity in kinase inhibitors.

Biological Activity

Tert-butyl ((1R,4R)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a tert-butyl group, a carbamate functional group, and a cyanopyrazinyl moiety linked to a cyclohexyl ring. The synthesis typically involves multi-step organic reactions, including the formation of the cyclohexyl framework and the introduction of the cyanopyrazine group.

Synthetic Route Overview:

- Formation of Cyclohexyl Core : The cyclohexyl structure is synthesized using cyclohexylamine and acetic anhydride.

- Introduction of Cyanopyrazinyl Group : This involves reacting the intermediate with 3-cyanopyrazine to create the ether linkage.

The biological activity of this compound is believed to be mediated through specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound's interaction with these targets can lead to modulation of cellular processes such as apoptosis, proliferation, and metabolic regulation.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance:

- In vitro Studies : Compounds with similar structures have shown IC50 values in the nanomolar range against various cancer cell lines, suggesting potent cytotoxic effects .

- Mechanisms : These compounds may induce apoptosis through mitochondrial pathways and inhibit cell cycle progression by targeting specific kinases involved in cancer cell proliferation .

Antimicrobial Activity

There is emerging evidence that compounds containing cyanopyrazine derivatives possess antimicrobial properties. Studies have demonstrated:

- Bacterial Inhibition : Similar derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .

- Mechanisms : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Case Study 1: Antitumor Activity

A study investigated the effects of a related compound on ovarian cancer models. The results indicated significant tumor growth inhibition and reduced metastasis when administered at specific dosages over a defined treatment period .

Case Study 2: Pharmacokinetics

Pharmacokinetic studies revealed that compounds similar to this compound are rapidly metabolized and excreted. This rapid clearance can limit their therapeutic efficacy but also suggests potential for designing longer-lasting analogs .

Data Tables

| Compound Name | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Anticancer | <10 | Various cancer cell lines |

| Related Compound A | Antimicrobial | 5 | Gram-positive bacteria |

| Related Compound B | Antitumor | 15 | Ovarian cancer |

Q & A

Q. What are the recommended synthetic routes for preparing Tert-butyl ((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)carbamate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the cyclohexylamine intermediate via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate derivatives are often synthesized using tert-butyl chloroformate with amines under basic conditions (e.g., triethylamine) .

- Step 2 : Introduction of the 3-cyanopyrazin-2-yloxy group via Mitsunobu or SNAr reactions. Optimization of reaction temperature (e.g., 0–25°C) and stoichiometry of reagents (e.g., 1.2 equiv of cyanopyrazine derivative) is critical to minimize side products .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Which analytical techniques are essential for characterizing this compound, and how should spectral contradictions be resolved?

- NMR : ¹H/¹³C NMR (e.g., δ 8.22 ppm for pyrimidine protons ) and DEPT-135 confirm structural assignments. Discrepancies in integration ratios may arise from rotational isomers; variable-temperature NMR or COSY/HSQC can resolve these .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected within 2 ppm error).

- HPLC : Reverse-phase C18 columns (e.g., 70:30 acetonitrile/water) assess purity. Contradictions between HPLC and NMR data require re-isolation or alternative solvents for analysis .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during the introduction of the 3-cyanopyrazin-2-yloxy moiety?

Regioselectivity challenges arise due to competing substitution sites on pyrazine. Strategies include:

- Directed Metalation : Use of lithiation (e.g., LDA at −78°C) to selectively activate the pyrazine C-2 position before quenching with electrophiles .

- Protecting Group Strategies : Temporary protection of the cyclohexylamine (e.g., Boc group) prevents undesired side reactions during pyrazine functionalization .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict transition-state energies to guide reaction design .

Q. What are the stability limitations of this compound under varying pH and temperature conditions, and how can degradation pathways be mitigated?

- pH Sensitivity : The carbamate group hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions. Stability studies (25–40°C, 1–30 days) using accelerated testing in buffers (e.g., phosphate, citrate) identify degradation products (e.g., cyclohexylamine) .

- Thermal Stability : DSC/TGA analysis reveals decomposition above 150°C. Storage recommendations: desiccated at −20°C under nitrogen .

- Mitigation : Lyophilization or formulation with stabilizers (e.g., cyclodextrins) improves shelf life .

Q. How does the stereochemical configuration [(1r,4r)] impact biological activity, and what methods validate enantiomeric purity?

- Biological Impact : The (1r,4r) configuration may enhance binding to target proteins (e.g., kinases) due to spatial alignment of the cyanopyrazine and carbamate groups. Comparative studies with (1s,4s) diastereomers show differences in IC50 values (e.g., 2.5 µM vs. >50 µM in enzyme assays) .

- Enantiomeric Validation : Chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry confirms >99% ee. Single-crystal X-ray diffraction provides definitive proof of absolute configuration .

Methodological Challenges and Solutions

Q. What experimental approaches reconcile conflicting solubility data reported for this compound?

- Solubility Profiling : Use of shake-flask methods (aqueous/organic phases) with UV-Vis quantification at λmax (~270 nm). Contradictions often stem from polymorphic forms; solvent recrystallization (e.g., DMSO vs. THF) generates distinct crystal habits .

- Co-solvency Strategies : Addition of 10–20% PEG-400 or Captisol enhances aqueous solubility for in vitro assays .

Q. How can researchers design robust SAR studies to evaluate the 3-cyanopyrazine moiety’s role in target binding?

- Analog Synthesis : Prepare derivatives with substituents (e.g., Cl, CF3) at the pyrazine C-5 position and compare binding affinities via SPR or ITC .

- Docking Studies : Molecular docking (AutoDock Vina) using X-ray structures of target proteins (e.g., PDB 3QKK) identifies key hydrogen bonds between the cyano group and active-site residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.